molecular formula C34H52Cl2FeP2Pd B12052881 Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)

Cat. No.: B12052881
M. Wt: 755.9 g/mol
InChI Key: HRAMBTUEZQOQRK-UHFFFAOYSA-L
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Description

Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) is a coordination complex that features a palladium(II) center bound to two chlorine atoms and a bidentate ligand, 1,1’-bis(dicyclohexylphosphino)ferrocene. This compound is known for its application in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) typically involves the reaction of palladium(II) chloride with 1,1’-bis(dicyclohexylphosphino)ferrocene in an organic solvent under an inert atmosphere. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is often purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Scientific Research Applications

Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) is extensively used in scientific research due to its catalytic properties. It is employed in:

Mechanism of Action

The mechanism by which Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) exerts its catalytic effects involves the coordination of the palladium center to the reactants, facilitating the formation and breaking of chemical bonds. The bidentate ligand stabilizes the palladium center, enhancing its reactivity and selectivity in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) is unique due to its bulky dicyclohexylphosphino groups, which provide steric hindrance and enhance the selectivity of the palladium center. This makes it particularly effective in catalyzing reactions that require high selectivity and stability .

Properties

Molecular Formula

C34H52Cl2FeP2Pd

Molecular Weight

755.9 g/mol

InChI

InChI=1S/2C17H26P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*7-8,13-16H,1-6,9-12H2;2*1H;;/q;;;;;+2/p-2

InChI Key

HRAMBTUEZQOQRK-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe]

Origin of Product

United States

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